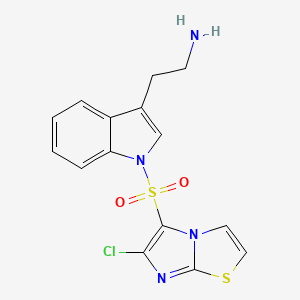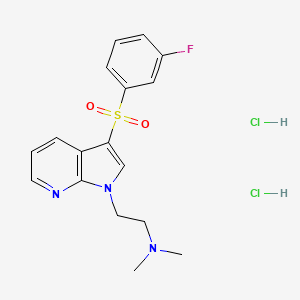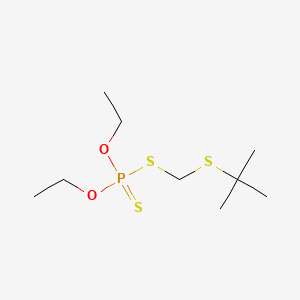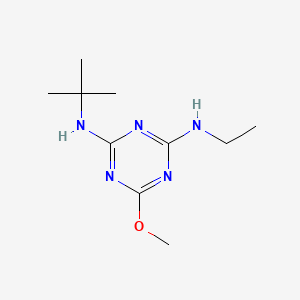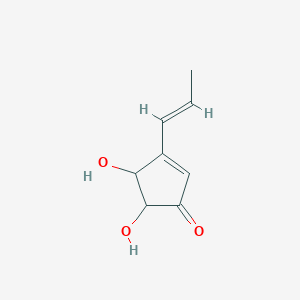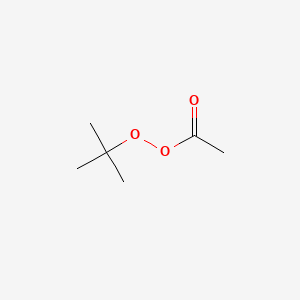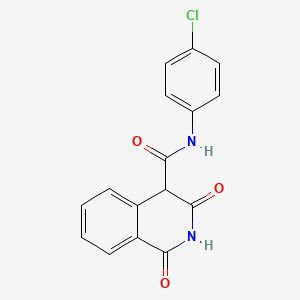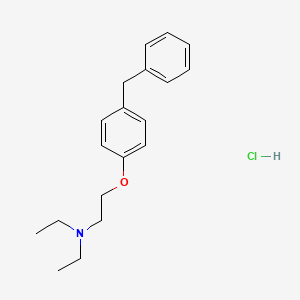![molecular formula C19H17NaO6S B1683162 Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate CAS No. 69659-80-9](/img/structure/B1683162.png)
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate
説明
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate, also known as Tanshinone IIA sulfonate sodium, is a chemical compound with the molecular formula C19H17NaO6S . It has a molecular weight of 396.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring (a five-membered ring with oxygen) and a phenanthro ring (a three-fused benzene ring system) . The IUPAC name for this compound is sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho1,2-gbenzofuran-2-sulfonate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 396.4 g/mol . The exact mass is 394.04870365 g/mol and the monoisotopic mass is also 394.04870365 g/mol . The compound has a complexity of 783 . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学的研究の応用
Cardiovascular Disease Treatment
Tanshinone IIA sodium sulfonate is a water-soluble derivative of tanshinone IIA and acts as an inhibitor of store-operated calcium entry (SOCE), making it a potential therapeutic agent for treating cardiovascular diseases . It has been studied for its effects on pulmonary arterial smooth muscle cells (PASMCs) and distal pulmonary arteries, where it inhibits hypoxia-induced downregulation of PKG and PPAR-γ .
Pharmacological Interactions
In pharmacology, this compound has been shown to inhibit the activity of cytochrome P450 3A4 (CYP3A4) in a dose-dependent manner, which is significant because CYP3A4 is involved in the metabolism of many drugs . This suggests that Tanshinone IIA sodium sulfonate could potentially interact with other drugs that are substrates of CYP3A4, leading to drug-drug interactions .
Neuroprotective Effects
Research indicates that Tanshinone IIA sodium sulfonate may have neuroprotective effects. It has been shown to attenuate cognitive dysfunctions induced by scopolamine in mice by improving the cholinergic system . This includes decreasing the activity of acetylcholinesterase (AChE) and increasing the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex .
Antioxidant Properties
The compound has been observed to increase the activity of superoxide dismutase (SOD), which is an important antioxidant enzyme. It also decreases the levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the hippocampus and cortex, indicating its potential as an antioxidant agent .
Anti-Adhesion Applications
In surgical research, Tanshinone IIA sodium sulfonate has been used to prevent postoperative peritoneal adhesions in rats by enhancing the activity of the peritoneal fibrinolytic system . This application is crucial in reducing complications following abdominal surgeries.
Biochemical Research
In biochemical research, Tanshinone IIA sodium sulfonate serves as a tool to study the signaling pathways involved in cellular responses to hypoxia. It has been used to explore the role of the PKG-PPAR-γ signaling axis in the proliferation of PASMCs under hypoxic conditions .
作用機序
Target of Action
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate, also known as Tanshinone IIA sulfonate sodium, primarily targets PKG (Protein Kinase G) and PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) . These proteins play crucial roles in various cellular processes, including cell proliferation and calcium homeostasis .
Mode of Action
Tanshinone IIA sulfonate sodium inhibits hypoxia-induced downregulation of PKG and PPAR-γ . It also suppresses the expression of TRPC1 and TRPC6 in hypoxic Pulmonary Arterial Smooth Muscle Cells (PASMCs), which can be prevented by specific knockdown of PKG or PPAR-γ .
Biochemical Pathways
The compound affects the PKG-PPAR-γ signaling axis, which is involved in the regulation of cell proliferation and calcium homeostasis . It also influences the activity of CYP3A4, a key enzyme in drug metabolism .
Pharmacokinetics
Tanshinone IIA sulfonate sodium inhibits the activity of CYP3A4 in a dose-dependent manner . The KM and Vmax values of the compound are 54.8±14.6 µM and 0.9±0.1 nmol/mg protein/min, respectively, for the HLMs and 7.5±1.4 µM and 6.8±0.3 nmol/nmol P450/min, respectively, for CYP3A4 .
Result of Action
The compound has been shown to shorten escape latency, increase crossing times of the original position of the platform, and increase the time spent in the target quadrant in animal models . It also decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex .
Action Environment
Environmental factors such as hypoxia can influence the action of Tanshinone IIA sulfonate sodium . For instance, the compound’s ability to inhibit hypoxia-induced downregulation of PKG and PPAR-γ is particularly notable .
特性
IUPAC Name |
sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6S.Na/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24;/h6-7H,4-5,8H2,1-3H3,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEZEAABTDXEHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219953 | |
| Record name | Tanshinone II A sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69659-80-9 | |
| Record name | Tanshinone II A sodium sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069659809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone II A sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM TANSHINONE IIA SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVJ88KQ4XN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



